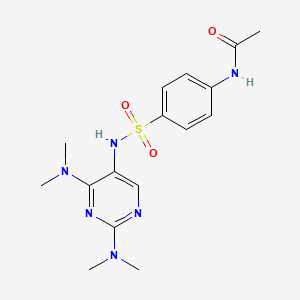

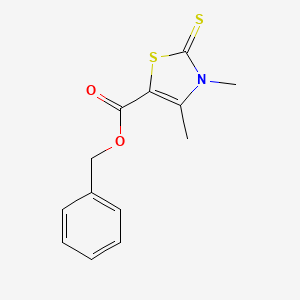

N-(4-(N-(2,4-双甲基氨基)嘧啶-5-基)磺酰基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives, which are common heterocyclic compounds found in many natural products as well as synthetic drugs, has been studied extensively . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .科学研究应用

抗菌活性

已经合成出与嘧啶-三唑和嘧啶类相关的新的衍生物,并且它们表现出显著的抗菌活性。这些通过各种合成工艺开发的化合物针对细菌和真菌菌株,展示了嘧啶基分子在开发新的抗菌剂中的潜力。例如,Majithiya 和 Bheshdadia (2022) 合成了嘧啶-三唑衍生物,该衍生物在不同的溶剂中对选定的菌株表现出抗菌活性,表明了这些化合物在抗菌应用中的多功能性和有效性 Majithiya & Bheshdadia, 2022。同样,Nunna 等人 (2014) 探讨了具有磺酰胺部分的新型杂环化合物的抗菌特性,证明了它们对各种细菌和真菌感染的有效性 Nunna et al., 2014。

抗肿瘤活性

研究还强调了嘧啶衍生物在癌症治疗中的潜力。例如,Refat、Fadda 和 Kamal (2015) 合成了双羧酰胺香豆素和色满衍生物,揭示了在多个细胞系中具有有前景的体外抗肿瘤活性。这些发现表明了这些化合物在肿瘤学中的治疗潜力,为进一步探索其抗肿瘤特性提供了基础 Refat, Fadda, & Kamal, 2015。

生物活性构象分析

何等人 (2007) 对嘧啶基硫代苯甲酸酯进行了全面研究,重点关注它们的生物活性构象以及与乙酰羟基酸合酶 (AHAS) 的相互作用,乙酰羟基酸合酶是支链氨基酸生物合成的关键酶。通过综合分子对接和 3D-QSAR 分析,他们确定了这些化合物的生物活性构象,提供了对其作用机制的见解,并为设计更有效的除草剂提供了基础 He et al., 2007。

光物理性质和 pH 传感应用

严等人 (2017) 合成了嘧啶-邻苯二甲酰亚胺衍生物并对其进行了表征,证明了它们作为新型 AIE(聚集诱导发射)生色团的潜力,具有固态荧光发射。这些化合物由于其独特的光物理性质和 pH 传感能力,在开发比色传感器和逻辑门方面具有广阔的应用前景,拓展了嘧啶衍生物在材料科学和传感器技术中的用途 Yan et al., 2017。

作用机制

Target of Action

The primary targets of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Mode of Action

The exact mode of action of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide It can be inferred from the wide range of activities exhibited by pyrimidine derivatives that this compound likely interacts with its targets to induce a variety of biochemical changes .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide Given the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely impacts multiple pathways, leading to downstream effects that contribute to its overall pharmacological profile .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide The pharmacokinetic properties of pyrimidine derivatives are generally influenced by their chemical structure, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide Based on the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely induces a variety of molecular and cellular changes .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide Like all chemical compounds, its activity and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

属性

IUPAC Name |

N-[4-[[2,4-bis(dimethylamino)pyrimidin-5-yl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O3S/c1-11(23)18-12-6-8-13(9-7-12)26(24,25)20-14-10-17-16(22(4)5)19-15(14)21(2)3/h6-10,20H,1-5H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQCQPYAPBDGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2706831.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide;hydrochloride](/img/structure/B2706835.png)

![1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B2706840.png)

![(5R,8S)-N-(thiophen-2-ylmethyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2706843.png)

![2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2706846.png)

![N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2706849.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2706853.png)